molecular formula C15H15NO2 B15478642 Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]- CAS No. 23689-01-2

Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]-

Cat. No.: B15478642
CAS No.: 23689-01-2
M. Wt: 241.28 g/mol
InChI Key: QGTZURPSTFVSCD-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]- is a high-purity chemical compound supplied for advanced research and development purposes. This molecule features a core ethanone (acetyl) group linked to a phenylamino aromatic system, a structural motif of significant interest in medicinal chemistry. Compounds with similar 1,3,4-oxadiazole-related architectures are extensively investigated in pharmaceutical research for their ability to interact with key biological targets . Research Applications and Value: This compound serves as a valuable intermediate or pharmacophore in organic synthesis and drug discovery. Its molecular framework is particularly relevant for the development of novel therapeutic agents. Researchers utilize such structures to create hybrids and conjugates that can inhibit specific enzymes and proteins involved in disease proliferation, including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The structural attributes of this ethanone derivative make it a promising scaffold for designing potential anticancer agents, as it can be engineered to selectively target and exhibit cytotoxicity against malignant cell lines . Intended Use and Handling: This product is provided For Research Use Only (RUO) . It is strictly intended for laboratory research and chemical synthesis applications. It is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the product's Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

CAS No.

23689-01-2

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[4-(4-methoxyanilino)phenyl]ethanone

InChI

InChI=1S/C15H15NO2/c1-11(17)12-3-5-13(6-4-12)16-14-7-9-15(18-2)10-8-14/h3-10,16H,1-2H3

InChI Key

QGTZURPSTFVSCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]- C₁₅H₁₅NO₂ 4-methoxyphenylamino 241.29 Intermediate in organic synthesis; potential pharmacological scaffold.
1-(4-(Bis(2-chloroethyl)amino)phenyl)ethanone C₁₂H₁₅Cl₂NO Bis(2-chloroethyl)amino 260.16 Alkylating agent; potential chemotherapeutic applications due to DNA crosslinking capability.
1-(4-(4-Morpholinylsulfonyl)phenyl)ethanone C₁₃H₁₅NO₄S Morpholine sulfonyl 289.33 Electron-withdrawing sulfonyl group enhances stability; sulfonamide drug design candidate.
1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone C₁₆H₁₅ClO₃ Chlorobenzyloxy, methoxy 290.74 Lipophilic character; possible antimicrobial or agrochemical applications.
1-{4-[(6-Bromo-4-phenyl-2-quinazolinyl)amino]phenyl}ethanone C₂₂H₁₆BrN₃O Bromoquinazolinyl amino 434.29 Bromine increases molecular mass; quinazoline core for kinase inhibitors or antitumor agents.
Ethanone, 1-(4-fluorophenyl)-2-[(4-methylphenyl)amino] C₁₅H₁₄FNO Fluorophenyl, methylphenylamino 243.28 Fluorine enhances metabolic stability; potential CNS or anticancer agent.
4-Acetylbiphenyl (from Dictionary of Chemical Names) C₁₄H₁₂O Unsubstituted biphenyl + acetyl 196.25 Simpler structure; used in materials science or as a UV stabilizer.

Key Comparative Insights

Substituent Effects: Electron-Donating vs. In contrast, sulfonyl () or chloroethyl () groups are electron-withdrawing, altering reactivity for electrophilic substitution or nucleophilic attacks . Halogenation: Bromine () and chlorine () introduce steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates .

Quinoline-containing derivatives () are linked to antitubercular activity, highlighting the role of aromatic heterocycles in medicinal chemistry .

Synthetic Utility :

  • The acetyl group in the target compound allows for further derivatization, such as condensation with hydrazines or hydroxylamine to form oximes () or thiazoles () .
  • Morpholine sulfonyl derivatives () demonstrate the utility of sulfonamides in protease inhibitor design .

Q & A

Q. What are the primary synthetic routes for Ethanone, 1-[4-[(4-methoxyphenyl)amino]phenyl]-?

Methodological Answer: The compound can be synthesized via two main routes:

  • Friedel-Crafts Acylation: Reacting 4-[(4-methoxyphenyl)amino]benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Ullmann Coupling: Coupling 4-methoxyaniline with 4-bromoacetophenone using a copper catalyst, followed by purification via column chromatography .

Key Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Optimize temperature (80–120°C) and solvent polarity (e.g., dichloromethane or DMF) to maximize yield (typically 60–75%) .

Q. How can spectroscopic techniques characterize this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (ketone CH₃), δ 6.8–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy OCH₃) confirm substituent positions .
    • ¹³C NMR: Signals at ~200 ppm (C=O) and ~55 ppm (OCH₃) validate functional groups .
  • IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry: Molecular ion peak at m/z 267.3 (calculated for C₁₅H₁₅NO₂) .

Validation: Cross-reference experimental data with computational predictions (e.g., PubChem or DFT calculations) to resolve ambiguities .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .
  • Storage: Keep in airtight containers at 2–8°C to prevent degradation .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved?

Methodological Answer: Contradictions often arise from variations in:

  • Catalyst Activity: Compare AlCl₃ vs. FeCl₃ in Friedel-Crafts acylation (AlCl₃ yields 70% vs. FeCl₃ at 45%) .
  • Solvent Effects: Polar aprotic solvents (DMF) may improve Ullmann coupling efficiency by stabilizing intermediates .

Resolution Strategy:

  • Conduct kinetic studies (e.g., time vs. yield curves).
  • Use orthogonal analytical methods (HPLC, GC-MS) to verify purity and byproduct profiles .

Q. What mechanisms explain its biological interactions (e.g., antimicrobial activity)?

Methodological Answer:

  • Target Engagement: The methoxyphenyl group may inhibit bacterial enzymes (e.g., dihydrofolate reductase) via π-π stacking or hydrogen bonding .
  • Experimental Validation:
    • Perform in vitro assays (MIC testing against E. coli or S. aureus).
    • Use molecular docking to predict binding affinities to target proteins .

Data Interpretation: Correlate IC₅₀ values with structural analogs (e.g., triazine derivatives) to refine structure-activity relationships .

Q. How do electronic properties influence its reactivity in electrophilic substitutions?

Methodological Answer:

  • Hammett Analysis: The amino group activates the phenyl ring toward electrophiles (σₚ⁻ ≈ -0.66), while the methoxy group directs substitution to the para position .
  • Experimental Design:
    • Nitration: Monitor regioselectivity (HNO₃/H₂SO₄) via LC-MS.
    • Sulfonation: Track sulfonic acid derivative formation using ¹H NMR .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled?

Methodological Answer:

  • Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may deshield protons (Δδ ≈ 0.2 ppm) .
  • Dynamic Effects: Assess temperature-dependent NMR for conformational exchange (e.g., hindered rotation of the amino group) .

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